(1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol
Description
Properties
CAS No. |
83902-12-9 |
|---|---|
Molecular Formula |
C19H20N2O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(3-benzylimidazol-4-yl)-(2,3-dimethylphenyl)methanol |
InChI |
InChI=1S/C19H20N2O/c1-14-7-6-10-17(15(14)2)19(22)18-11-20-13-21(18)12-16-8-4-3-5-9-16/h3-11,13,19,22H,12H2,1-2H3 |
InChI Key |
WUDJJRHZMVVSBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C2=CN=CN2CC3=CC=CC=C3)O)C |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Importance
- Chemical Name: (1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol
- Molecular Formula: C19H20N2O
- Molecular Weight: 292.4 g/mol
- CAS Number: 83902-12-9
- Role: Identified as impurity B in detomidine hydrochloride production, significant for pharmaceutical purity and regulatory compliance.
Purification and Characterization Techniques
Purification of this compound is critical due to its role as an impurity in detomidine formulations. The following methods are commonly employed:
| Purification Method | Description | Purpose |
|---|---|---|
| Crystallization | Cooling of saturated solutions to induce crystal formation | Remove soluble impurities and isolate pure crystals |
| Chromatography (e.g., HPLC) | Separation based on polarity and molecular interactions | Achieve high purity and separate isomeric impurities |
| Drying (e.g., vacuum drying) | Removal of residual solvents and moisture | Obtain stable, dry compound for analysis and use |
Analytical techniques such as powder X-ray diffraction (PXRD), ultraviolet (UV) detection, and Karl Fischer titration are used to confirm purity, crystal form, and water content respectively.
Comparative Data on Preparation Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reaction temperature | 0–10°C during diazonium salt formation | Controls reaction selectivity and minimizes side products |
| Solvent system | Acetonitrile/water mixture | Facilitates diazonium salt formation and subsequent reactions |
| Reducing agent | Common hydride sources (e.g., sodium borohydride) | Converts aldehyde intermediate to alcohol |
| Crystallization temperature | 0–30°C | Ensures formation of desired crystal polymorphs |
| Purity achieved | >98% (post purification) | Suitable for pharmaceutical impurity profiling |
Research Findings and Impurity Control
Commercially available detomidine hydrochloride products often contain this compound as impurity B, alongside other isomeric impurities.
Advanced purification methods have been developed to reduce the levels of this impurity, including selective crystallization of detomidine hydrochloride monohydrate forms that exclude impurity B.
Analytical HPLC methods using Symmetry C8 columns with ammonium phosphate buffer and acetonitrile mobile phases at UV detection of 220 nm are established to quantify this impurity effectively.
Summary Table of Preparation Method Features
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the imidazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores. Specifically, it has shown promise in:
- Antimicrobial Activity : Research indicates that derivatives of imidazole exhibit antimicrobial properties. The benzyl and dimethylphenyl groups may enhance this activity by improving lipophilicity and facilitating membrane penetration.
- Anti-inflammatory Effects : Studies suggest that imidazole derivatives can modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs.
Pharmacology
In pharmacological studies, the compound's ability to interact with various biological targets has been explored:
- Receptor Modulation : The imidazole ring is known to interact with histamine receptors. Preliminary studies have indicated that (1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol may act as a modulator of these receptors, potentially leading to applications in allergy treatments or gastric acid regulation.
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its hydroxymethyl group can be easily modified to yield various derivatives useful in:
- Synthesis of Novel Therapeutics : The compound can be transformed into other bioactive molecules through standard organic reactions such as alkylation or acylation.
- Development of Chemical Probes : It can be used to create probes for studying biological systems or as tools in drug discovery.
Study 1: Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of imidazole derivatives, including this compound. The results demonstrated significant activity against Gram-positive bacteria, suggesting a pathway for developing new antibiotics .
Study 2: Anti-inflammatory Mechanism
Research conducted at a leading pharmacological institute investigated the anti-inflammatory effects of various imidazole compounds. The findings indicated that this compound reduced cytokine production in vitro, highlighting its potential as an anti-inflammatory agent .
Data Table of Applications
Mechanism of Action
The mechanism of action of (1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to interact with metal ions and can inhibit certain enzymes by binding to their active sites . This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Imidazole Methanol Derivatives
a. (1-Benzyl-1H-imidazol-5-yl)methanol (C11H12N2O, MW: 188.23)
- Key Differences : Lacks the 2,3-dimethylphenyl group, resulting in reduced molecular weight and lipophilicity (logP ~1.28 vs. higher for the target compound) .
- Synthetic Relevance: Serves as a precursor for more complex derivatives.
b. (1-Benzyl-1H-imidazol-2-yl)methanol (C11H12N2O, MW: 188.23)
c. (2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanol (C12H14N2O, MW: 202.25)
Pharmacologically Active Analogues
a. AII Receptor Antagonists (e.g., 2-(1-Benzyl-1H-imidazol-5-yl)acetic acids)
- Key Differences: The methanol group in the target compound may act as a bioisostere for carboxylic acids, improving oral bioavailability while maintaining affinity for angiotensin II receptors .
b. Phenoxymethylbenzoimidazole-Triazole-Thiazole Hybrids
- Key Differences : Compounds like 9a–9e () incorporate triazole and thiazole rings, enhancing π-π stacking and hydrogen-bonding interactions. Their molecular weights (~450–500 g/mol) exceed the target compound’s, likely affecting membrane permeability .
a. 1-(1-Benzyl-1H-imidazol-5-yl)-1-(2,3-dimethylphenyl)ethanol (C20H22N2O, MW: 306.4)
- Key Differences: The ethanol derivative (vs. methanol) introduces an additional methyl group, increasing steric bulk and logP. This modification could alter metabolic stability .
b. Nitroimidazole Derivatives (e.g., 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol)
- Key Differences : Nitro groups enhance electrophilicity, enabling interactions with nitroreductases in antimicrobial or antiparasitic applications. The target compound’s lack of nitro groups suggests divergent biological roles .
Q & A
What are the established synthetic routes for (1-Benzyl-1H-imidazol-5-yl)(2,3-dimethylphenyl)methanol, and how do reaction conditions influence yield and purity?
Basic
The compound is synthesized via nucleophilic substitution or condensation reactions. For example, coupling 1-benzylimidazole derivatives with 2,3-dimethylbenzaldehyde under basic conditions (e.g., KOH/MeOH) can yield the target alcohol. Solvent choice (e.g., DMSO vs. methanol) and temperature (77–80°C) critically affect crystallization and purity . Side products like vinyl-substituted imidazoles may form if dehydration occurs, requiring careful monitoring via TLC or HPLC .
How is the structural characterization of this compound validated, and what analytical techniques are essential?
Basic
Structural validation employs 1H/13C NMR to confirm the benzyl, imidazole, and dimethylphenyl moieties. Key NMR signals include aromatic protons (δ 6.8–7.4 ppm) and the methine proton (δ ~5.2 ppm) adjacent to the hydroxyl group. Mass spectrometry (MS) confirms the molecular ion peak at m/z 292.37 (C₁₉H₂₀N₂O) . IR spectroscopy identifies the hydroxyl stretch (~3200–3400 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
What role does crystallography play in resolving ambiguities in stereochemistry or molecular conformation?
Advanced
Single-crystal X-ray diffraction (SXRD) with programs like SHELXL is critical for determining absolute configuration, especially for chiral centers. For example, the (R)- and (S)-enantiomers of related imidazole alcohols show distinct hydrogen-bonding networks in the crystal lattice, impacting solubility and stability . Data collection at 90 K minimizes thermal motion artifacts, and refinement with SHELXTL software ensures accuracy in bond-length/angle measurements .
How does this compound function as a pharmaceutical impurity, and what methodologies detect its presence in drug formulations?
Advanced
As an impurity of Medetomidine (an α₂-adrenergic agonist), it arises during synthesis or storage. Detection employs HPLC-MS with a C18 column (mobile phase: acetonitrile/0.1% formic acid) and UV detection at 254 nm. Quantification requires calibration against reference standards (e.g., European Pharmacopoeia Ref. D0660020) . Stability studies under light and heat (40°C/75% RH) reveal degradation pathways, guiding storage recommendations (-20°C, desiccated) .
What computational approaches are used to predict the compound’s pharmacokinetics or receptor interactions?
Advanced
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with α₂-adrenergic receptors, identifying key residues (e.g., Asp113) for hydrogen bonding. Molecular dynamics simulations (100 ns) assess binding stability in physiological conditions .
How do contradictory spectral data arise in characterization, and how are they resolved?
Advanced
Contradictions in NMR or MS data often stem from tautomerism in the imidazole ring or solvate formation (e.g., ethanol adducts). For example, the imidazole NH proton may exchange rapidly in DMSO-d₆, broadening signals. Resolution involves variable-temperature NMR or X-ray crystallography to confirm tautomeric forms .
What strategies optimize solubility for in vitro assays, given its limited solubility in aqueous media?
Basic
The compound is sparingly soluble in water but dissolves in DMSO or methanol (1–5 mg/mL). For biological assays, stock solutions in DMSO (≤0.1% final concentration) are recommended to avoid cytotoxicity. Co-solvents like cyclodextrins or liposomal encapsulation improve bioavailability .
How is chirality addressed in synthesis and analysis, given its potential as a stereoisomeric impurity?
Advanced
Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) separates enantiomers. Asymmetric synthesis via chiral catalysts (e.g., BINOL-derived ligands) ensures enantiomeric excess (>95%). Circular dichroism (CD) spectroscopy validates optical activity, correlating with receptor binding affinity differences (e.g., (R)-isomer shows higher α₂-agonist activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
